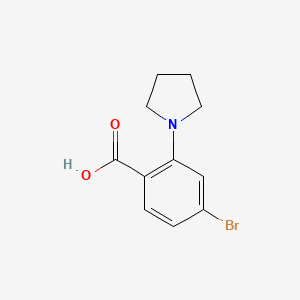

4-Bromo-2-pyrrolidinobenzoic Acid

Description

Historical Context and Emerging Significance of Pyrrolidinobenzoic Acid Scaffolds in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone scaffold in medicinal chemistry. nih.govfrontiersin.org Its prevalence stems from its presence in a vast array of natural products, including the amino acids proline and hydroxyproline, and numerous alkaloids like nicotine (B1678760) and hygrine. wikipedia.org This natural occurrence has long inspired chemists to incorporate the pyrrolidine motif into synthetic drugs.

The significance of the pyrrolidine scaffold is multi-faceted. Its non-planar, three-dimensional structure allows for a more effective exploration of chemical space compared to flat aromatic rings, a desirable trait for fitting into the complex topologies of biological targets like enzymes and receptors. nih.gov The stereogenic centers inherent to many substituted pyrrolidines introduce stereochemical diversity, which can be crucial for target selectivity and potency. nih.gov

Historically, pyrrolidine-containing drugs have made a significant impact on medicine. The class of drugs known as racetams, such as piracetam, feature a derivative of the pyrrolidine ring and have been investigated for their cognitive-enhancing effects. wikipedia.org More recent decades have seen an explosion in the development of pyrrolidine-based therapeutics for a wide range of conditions. These include antihypertensives like enalapril, antiepileptics such as ethosuximide, and even modern antiviral and anticancer agents. nih.gov For instance, derivatives have been designed as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. frontiersin.orgnih.gov The versatility and favorable pharmacological profile of the pyrrolidine ring ensure its continued importance as a privileged scaffold in the design of novel bioactive molecules. frontiersin.org

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Year of Initial Approval/Report |

|---|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) | 1981 |

| Enalapril | Antihypertensive (ACE Inhibitor) | 1984 |

| Rolipram | Anti-inflammatory / Antidepressant | 1990s (research) |

| Bepridil | Antihypertensive / Antianginal | 1990 |

| Procyclidine | Antiparkinsonian | 1950s |

| Daridorexant | Insomnia Treatment | 2022 |

This table presents a selection of drugs to illustrate the broad applicability of the pyrrolidine scaffold. Data synthesized from multiple sources. nih.gov

Current Research Landscape and Unexplored Avenues for 4-Bromo-2-pyrrolidinobenzoic Acid

The unexplored nature of this compound means that its potential applications are yet to be determined. However, based on the known activities of structurally related compounds, several promising research avenues can be proposed:

Anticancer Research: Benzoic acid derivatives are investigated as anticancer agents. nih.gov For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The combination of the benzoic acid scaffold with a pyrrolidine ring, known to be present in other anticancer agents, makes this an important area for investigation. frontiersin.org

Antimicrobial Agents: Both benzoic acid and pyrrolidine derivatives have shown antimicrobial properties. nih.govnih.gov Substituted benzoic acids are used as food preservatives due to their antimicrobial effects, and certain pyrrolidine derivatives have shown potent activity against bacteria like Mycobacterium tuberculosis. frontiersin.orgnih.gov Therefore, evaluating this compound for antibacterial and antifungal activity is a logical step.

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key feature of many CNS-active drugs, including anticonvulsants and antidepressants. wikipedia.orgnih.gov Investigating the potential of this compound to modulate neurological targets could uncover new therapeutic leads for neurological or psychiatric disorders.

Enzyme Inhibition: The structure is suitable for probing the active sites of various enzymes. The carboxylic acid can act as a hydrogen bond donor/acceptor, while the bromophenyl and pyrrolidine groups can engage in hydrophobic and van der Waals interactions. Screening against families of enzymes like proteases, kinases, or cholinesterases could reveal specific inhibitory activities. researchgate.net

The initial steps in exploring this compound would involve developing an efficient synthetic route, followed by thorough purification and structural characterization. Subsequently, a broad-based biological screening against various cell lines and enzyme targets would be necessary to identify its primary pharmacological activities and pave the way for more focused research.

Rationales for Investigating Halogenated Benzoic Acid Derivatives in Therapeutic Contexts

The incorporation of halogen atoms, particularly fluorine, chlorine, and bromine, is a time-tested and powerful strategy in medicinal chemistry. The decision to investigate a halogenated derivative like this compound is based on sound chemical and pharmacological principles. Halogenation can profoundly influence a molecule's properties in several ways.

One of the primary reasons for halogenation is the modulation of a drug candidate's metabolic stability. The carbon-halogen bond is generally more stable to metabolic cleavage than a carbon-hydrogen bond, which can increase the drug's half-life in the body. cambridgemedchemconsulting.com

Furthermore, halogens significantly alter the electronic properties of the aromatic ring, which can affect the pKa of the benzoic acid moiety. The introduction of an electron-withdrawing group like bromine can increase the acidity of the carboxylic acid. nih.gov This modulation of pKa can be critical for optimizing a molecule's binding to its target or for improving its pharmacokinetic properties, such as solubility and membrane permeability.

The bromine atom itself can play a direct role in binding to a biological target through a phenomenon known as halogen bonding. This is a non-covalent interaction where the electropositive region on the pole of the bromine atom (the σ-hole) interacts favorably with a nucleophilic atom, such as an oxygen or nitrogen atom on a protein backbone. nih.govacs.org This interaction can significantly enhance binding affinity and selectivity. The replacement of other groups with a halogen can therefore be a key step in optimizing a lead compound.

Finally, the introduction of a bulky atom like bromine increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cellular membranes and reach intracellular targets. Studies on other substituted benzoic acids have shown that introducing a bromine atom can improve binding potency, underscoring the potential benefits of this substitution. nih.gov

Table 2: Physicochemical Impact of Halogen Substitution

| Property | Effect of Halogenation (H → F, Cl, Br, I) | Rationale for Drug Design |

|---|---|---|

| Lipophilicity | Increases with the size of the halogen (F < Cl < Br < I) | Can improve membrane permeability and cell uptake. |

| Electronic Effect | Halogens are electron-withdrawing | Modulates the pKa of nearby functional groups, affecting ionization and binding. |

| Metabolic Stability | C-Halogen bond is often more stable than C-H | Can block sites of metabolism, increasing the drug's duration of action. cambridgemedchemconsulting.com |

| Binding Interactions | Can participate in halogen bonding | Provides an additional, specific interaction to enhance target affinity and selectivity. nih.gov |

| Steric Profile | Increases steric bulk | Can influence binding conformation and selectivity for the target protein. |

This table summarizes the general effects of halogenation in a medicinal chemistry context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPPTXFHUEWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Pyrrolidinobenzoic Acid and Its Analogues

Strategic Approaches to the Pyrrolidinobenzoic Acid Core Synthesis

The construction of the 4-bromo-2-pyrrolidinobenzoic acid backbone is a multi-step process that demands careful control over regioselectivity and reaction conditions to achieve the desired product with high purity and yield.

Multi-step Organic Synthesis Pathways

The primary route to this compound typically commences with a suitably substituted benzoic acid derivative. A common and effective strategy involves the nucleophilic aromatic substitution of a dihalogenated benzoic acid.

One plausible pathway begins with 2,4-dibromobenzoic acid. In this approach, the bromine atom at the C-2 position is more susceptible to nucleophilic attack due to the electronic activation provided by the adjacent carboxylic acid group. This allows for a selective reaction with pyrrolidine (B122466) to form the desired C-N bond.

Alternatively, a synthesis can be envisioned starting from 4-bromobenzoic acid. This would necessitate the introduction of a functional group at the C-2 position that can be converted to an amino group, followed by the formation of the pyrrolidine ring. This could involve a nitration reaction at the 2-position, followed by reduction of the nitro group to an amine. The resulting 2-amino-4-bromobenzoic acid can then be reacted with a suitable dielectrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring.

Key Intermediates and Reaction Conditions in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis. When starting from 2,4-dibromobenzoic acid, the key intermediate is the initial product of the amination reaction. The reaction conditions for this transformation are crucial for achieving high yields and selectivity.

A well-established method for this C-N bond formation is the Ullmann condensation. researchgate.net This copper-catalyzed reaction typically involves heating the aryl halide with the amine in the presence of a base and a copper catalyst. researchgate.net The conditions often require high temperatures and polar aprotic solvents.

More modern approaches utilize palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. medchemexpress.comnih.govchemicalbook.com These methods offer milder reaction conditions and broader substrate scope. The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

In the alternative route starting from 2-amino-4-bromobenzoic acid, the formation of the pyrrolidine ring involves the reaction with a bifunctional electrophile. This cyclization reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the amine on the electrophilic centers.

| Intermediate | Precursor | Reagents and Conditions | Reaction Type |

| This compound | 2,4-Dibromobenzoic acid, Pyrrolidine | Cu catalyst, Base (e.g., K₂CO₃), High Temperature | Ullmann Condensation |

| This compound | 2,4-Dibromobenzoic acid, Pyrrolidine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) | Buchwald-Hartwig Amination |

| 2-Nitro-4-bromobenzoic acid | 4-Bromobenzoic acid | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution |

| 2-Amino-4-bromobenzoic acid | 2-Nitro-4-bromobenzoic acid | Reducing agent (e.g., Sn/HCl, H₂/Pd) | Reduction |

| This compound | 2-Amino-4-bromobenzoic acid, 1,4-Dihalobutane | Base | Nucleophilic Substitution/Cyclization |

Regioselective Bromination of Benzoic Acid Derivatives

In syntheses commencing from precursors that are not already brominated at the desired position, regioselective bromination is a key step. The directing effects of the substituents on the benzene (B151609) ring govern the position of the incoming bromine atom. For benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. Therefore, direct bromination of benzoic acid would primarily yield 3-bromobenzoic acid.

To achieve bromination at the 4-position, it is often necessary to start with a precursor where the desired regiochemistry is already established, such as p-toluidine, which can be brominated and then oxidized to the corresponding benzoic acid. Alternatively, functional group manipulations can be employed to direct the bromination to the desired position.

Palladium-Catalyzed Cross-Coupling Reactions in Structure Elaboration

The bromine atom at the C-4 position of this compound serves as a versatile handle for further structural modifications through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse analogues.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. youtube.comnih.govorgsyn.orgresearchgate.netnih.gov In the context of this compound, this reaction enables the coupling of the aryl bromide with various boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of reaction conditions, including the solvent and base, can be optimized to achieve high yields and accommodate a variety of functional groups on the coupling partners.

| Reactant | Coupling Partner | Catalyst System | Product Type |

| This compound derivative | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-pyrrolidinobenzoic acid derivative |

| This compound derivative | Alkylboronic acid | Pd catalyst, Ligand, Base | 4-Alkyl-2-pyrrolidinobenzoic acid derivative |

| This compound derivative | Heteroarylboronic acid | Pd catalyst, Ligand, Base | 4-Heteroaryl-2-pyrrolidinobenzoic acid derivative |

Other Transition Metal-Catalyzed Processes for Aryl-Carbon Bond Formation

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to elaborate the structure of this compound. The Sonogashira coupling, for instance, allows for the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted derivatives can serve as versatile intermediates for further transformations.

The Heck reaction provides another avenue for C-C bond formation, enabling the coupling of the aryl bromide with an alkene. This reaction introduces a vinyl group at the 4-position, which can be further functionalized.

Advanced Derivatization Strategies for Carboxylic Acid Functionality

The carboxylic acid group in this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Amidation Techniques

Esterification and amidation are fundamental transformations of carboxylic acids to produce esters and amides, respectively. These reactions are crucial for creating derivatives with altered solubility, stability, and biological activity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. A common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid, typically by converting it into a more reactive species. This can be accomplished using coupling agents similar to those used in esterification, such as DCC or EDC, in conjunction with an amine. Another effective method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. This two-step process is often high-yielding and applicable to a broad range of amines.

A summary of common coupling agents for these transformations is presented in the table below.

| Coupling Agent | Full Name | Activating Agent For |

| DCC | Dicyclohexylcarbodiimide | Esterification, Amidation |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Esterification, Amidation |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amidation |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Amidation |

Introduction of Diverse Side Chains for Structural Modification

The introduction of diverse side chains onto the this compound scaffold can lead to significant structural modifications and the exploration of new chemical space. These modifications can be targeted at either the pyrrolidine ring or the aromatic backbone.

While specific examples for this exact molecule are not prevalent in the literature, general strategies for the modification of similar structures can be considered. For instance, the nitrogen atom of the pyrrolidine ring can be functionalized through N-alkylation, N-acylation, or N-arylation reactions after the initial synthesis of the core structure. This would allow for the introduction of a wide variety of side chains, including alkyl groups, acyl groups, and substituted aryl moieties.

Furthermore, the bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a vast array of side chains, including alkyl, alkenyl, alkynyl, and aryl groups.

Stereoselective Synthesis for Chiral Analogues of Pyrrolidinobenzoic Acid

The pyrrolidine ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of individual enantiomers a critical endeavor.

The synthesis of enantiomerically pure or enriched analogues of pyrrolidinobenzoic acid can be approached in several ways. One common strategy is to start with a chiral precursor. For example, the synthesis could utilize enantiomerically pure (R)- or (S)-pyrrolidine derivatives, which would then be coupled with a suitable brominated benzoic acid precursor.

Alternatively, asymmetric catalysis can be employed to introduce the stereocenter with high enantioselectivity. For instance, an asymmetric hydrogenation or a transition-metal-catalyzed asymmetric allylic alkylation could be used to establish the chiral center on the pyrrolidine ring during its synthesis. While specific applications to this compound are not documented, these established methodologies provide a clear pathway for accessing its chiral analogues.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. When considering the synthesis of this compound, several green chemistry principles can be applied to improve its environmental footprint.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more atom-economical, such as addition and cycloaddition reactions, over less efficient substitution and elimination reactions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled and reused. For the derivatization and cross-coupling reactions mentioned earlier, the development of highly efficient and recyclable catalysts would significantly contribute to a greener process.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or sonication can sometimes accelerate reactions at lower temperatures, thus improving energy efficiency.

By integrating these principles into the design of the synthetic route for this compound, it is possible to develop a more sustainable and environmentally friendly manufacturing process.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound This compound have yielded no specific experimental results for its detailed characterization. Despite extensive queries aimed at locating Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectral information, no publicly accessible research articles or databases containing this specific data could be identified.

The inquiry sought to gather in-depth information for a detailed scientific article, focusing on the structural elucidation and confirmation of this compound through various advanced analytical techniques. The intended scope included:

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments within the molecule.

Two-Dimensional NMR Techniques (such as COSY, HMQC, HMBC): For more complex structural analysis and assignment of proton and carbon signals.

FTIR (Fourier Transform Infrared) Spectroscopy: To identify the functional groups present in the compound based on their vibrational frequencies.

While information on analogous compounds, such as 4-bromobenzoic acid and other derivatives, is available, the strict focus on "this compound" as per the user's request could not be fulfilled. The creation of scientifically accurate data tables and a thorough analysis as outlined is contingent on the availability of primary research data, which appears to be unpublished or not indexed in accessible scientific literature and databases.

Therefore, the generation of the requested article with the specified detailed content and data tables for this compound is not possible at this time.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. For aromatic carboxylic acids like 4-Bromo-2-pyrrolidinobenzoic Acid, the Raman spectrum is expected to show characteristic peaks corresponding to its distinct functional groups.

While specific Raman spectral data for this compound is not widely published, the analysis of related benzoic acid derivatives provides insight into the expected spectral features. ias.ac.innih.govias.ac.in The spectrum would likely be dominated by vibrations of the benzene (B151609) ring, the carboxylic acid group, and the pyrrolidine (B122466) ring.

Key expected Raman shifts for this compound, based on data for similar compounds, are detailed in the table below. nih.govias.ac.inresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | C=O stretch | 1650-1750 |

| Carboxylic Acid | O-H bend | 900-950 |

| Aromatic Ring | C=C stretch | 1580-1620 |

| Aromatic Ring | Ring breathing mode | ~1000 |

| C-Br Bond | C-Br stretch | 500-650 |

| Pyrrolidine Ring | CH₂ scissoring | 1440-1480 |

| Pyrrolidine Ring | Ring deformation | 800-900 |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for this compound.

The substitution pattern on the benzene ring, with a bromine atom and a pyrrolidine group, is expected to influence the position and intensity of these peaks. ias.ac.in

Attenuated Total Reflectance (ATR) Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a widely used sampling technique for infrared (IR) spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. harricksci.com The ATR-FTIR spectrum of a carboxylic acid typically shows a very broad O-H stretching band from 2500-3300 cm⁻¹, which is a result of hydrogen-bonded dimers. orgchemboulder.com The carbonyl (C=O) stretching vibration appears as a strong band between 1690 and 1760 cm⁻¹. orgchemboulder.com

For this compound, the ATR-FTIR spectrum is expected to exhibit these characteristic carboxylic acid bands. Additionally, bands corresponding to the pyrrolidine ring and the carbon-bromine bond would be present. The study of various carboxylic acids by ATR-FTIR has shown that the positions of these bands can be influenced by the nature of the substituents on the aromatic ring. researchgate.netacs.org

The table below summarizes the expected ATR-FTIR absorption bands for this compound based on known data for similar compounds. harricksci.comorgchemboulder.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1690-1760 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Pyrrolidine Ring | C-N stretch | 1180-1250 |

| C-Br Bond | C-Br stretch | 500-650 |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom in this compound is expected to produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂BrNO₂), the expected exact mass can be calculated. The ability to determine the mass with high precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for quantifying the amount of a compound in a sample. researchgate.net In the context of this compound, LC-MS could be employed to separate it from potential impurities or metabolites before detection by the mass spectrometer. The development of a robust LC-MS method would involve optimizing the chromatographic conditions (e.g., column, mobile phase) and the mass spectrometer parameters to achieve good sensitivity and selectivity. researchgate.netresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Structural Features Governing Biological Efficacy

The biological efficacy of compounds based on the this compound scaffold is determined by the interplay of its three main components: the brominated benzoic acid, the pyrrolidine ring, and the linkage between them. The spatial arrangement and electronic properties of these fragments are critical for interaction with biological targets.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery. nih.gov Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for binding to protein targets. nih.gov The stereochemistry of the pyrrolidine ring's carbon atoms and the orientation of its substituents can lead to different biological profiles due to enantioselective interactions with proteins. nih.gov

Impact of Aromatic Substituents on Activity (e.g., Bromo Position)

The nature and position of substituents on the aromatic ring of benzoic acid derivatives significantly influence their biological activity. In the case of this compound, the bromine atom at the C4-position and the pyrrolidine group at the C2-position are key modulators of its physicochemical properties and, consequently, its biological function.

Studies on related substituted benzoic acid and biphenyl (B1667301) derivatives have demonstrated that halogen substituents, such as bromine and chlorine, can enhance biological activity. nih.gov For instance, in a series of biphenyl-phenyl methanone (B1245722) derivatives, compounds with chloro, bromo, or nitro substituents were found to be the most active against Mycobacterium tuberculosis. nih.gov The position of the bromo substituent is also critical. Altering its location on the phenyl ring can affect the molecule's electronic distribution and its ability to fit into a specific binding pocket.

The following table summarizes the impact of different substituents on the activity of analogous aromatic compounds, providing insights into the potential effects of modifying the this compound structure.

| Compound Class | Substituent (X) | Position | Observed Impact on Activity |

| Biphenyl-phenyl methanones | Cl, Br, NO2 | 4' | Increased activity against M. tuberculosis nih.gov |

| 2,4-disubstituted pyrimidines | 4-methylpiperazine | C2 | Moderate AChE inhibition nih.gov |

| 2,4-disubstituted pyrimidines | 4-propylpiperazine | C2 | Superior AChE inhibition compared to methylpiperazine nih.gov |

Influence of Pyrrolidine Ring Modifications on Biological Profile

Modifications to the pyrrolidine ring can have a profound impact on the biological profile of a compound. The pyrrolidine scaffold offers several avenues for modification, including substitution on the ring's carbon atoms and the nitrogen atom.

Substituents at the C4 position of a proline ring (a similar structure) can control the puckering of the ring, favoring either an endo or exo conformation. nih.gov This conformational control is crucial for optimizing interactions with a target protein. Furthermore, substituents at the C2 position of the pyrrolidine ring can influence its basicity. nih.gov The nitrogen atom of the pyrrolidine ring is nucleophilic and represents a common site for substitution, with a high percentage of FDA-approved drugs containing a substituted pyrrolidine ring at the N-1 position. nih.gov

In studies of 2,4-disubstituted pyrimidines, replacing a pyrrolidine ring with a piperidine (B6355638) or piperazine (B1678402) ring at the C2 position led to significant changes in activity and selectivity for cholinesterase enzymes. nih.govnih.gov This highlights the importance of the heterocyclic ring's size, shape, and basicity.

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical factor in the biological activity of molecules containing a pyrrolidine ring. nih.gov The chiral centers within the pyrrolidine ring mean that a compound can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit vastly different biological activities, potencies, and even toxicities due to the stereospecific nature of their interactions with protein targets.

The spatial orientation of substituents on the pyrrolidine ring, dictated by its stereochemistry, can determine the binding mode of the molecule. nih.gov For instance, the trans and cis isomers of a 4-substituted proline will favor different ring conformations, which in turn affects how they present their pharmacophoric groups to a binding site. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound would be essential for fully elucidating its SAR and identifying the most active and selective isomer.

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling are indispensable tools for investigating the SAR of compounds like this compound. These methods provide insights into the molecule's electronic structure, conformation, and potential interactions with biological targets, thereby guiding the design of new analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. tci-thaijo.org DFT calculations can provide valuable information about a molecule's geometry, vibrational frequencies, and electronic properties such as ionization potential, electron affinity, and chemical hardness. tci-thaijo.orgresearchgate.net These parameters help in understanding the reactivity of the molecule. researchgate.net

For example, DFT studies on related bromo-substituted aromatic compounds have been used to analyze their electronic structure and predict their reactivity. researchgate.netrsc.org The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's ability to donate or accept electrons, which is crucial for chemical reactions and biological interactions. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is instrumental in understanding the binding mode of a drug candidate and in virtual screening of compound libraries.

For analogs of this compound, molecular docking studies could be employed to predict how they bind to a particular enzyme or receptor. For instance, in the development of cholinesterase inhibitors, molecular modeling was used to show how a central pyrimidine (B1678525) ring could serve as a template for dual inhibitors of both the enzyme and amyloid-β aggregation. nih.gov Such simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is invaluable for designing modifications to the ligand that could enhance its binding affinity and selectivity.

The Application of Computational Chemistry in the Analysis of this compound

In the realm of modern drug discovery and medicinal chemistry, computational techniques are indispensable tools for elucidating the interactions between small molecules and their biological targets. These methods provide critical insights into the structure-activity relationships (SAR) that govern a compound's efficacy and selectivity. This article focuses on the theoretical application of key computational methodologies to the chemical compound this compound, exploring how such techniques could be leveraged to understand its potential as a pharmacologically active agent.

Structure Activity Relationship Sar Studies and Molecular Design

Free Energy Perturbation Methods (e.g., MM/GBSA)

Free energy calculation methods are crucial for accurately predicting the binding affinity between a ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used end-point free energy calculation technique that offers a balance between computational accuracy and efficiency. nih.govnih.gov

In a hypothetical study of this compound, the MM/GBSA approach would be employed to calculate the binding free energy (ΔG_bind) of the compound to its putative target. This calculation involves several key energy components:

ΔE_MM (Gas-phase energy): This term includes the van der Waals and electrostatic interactions between the ligand and the protein.

ΔG_solv (Solvation free energy): This component is further divided into polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is determined from the solvent-accessible surface area (SASA). nih.gov

-TΔS (Entropic contribution): This term accounts for the change in conformational entropy upon ligand binding.

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

By simulating the dynamic behavior of the this compound-protein complex using molecular dynamics (MD) simulations and applying the MM/GBSA calculations to snapshots from this trajectory, researchers could obtain a quantitative estimate of its binding affinity. nih.gov This data is invaluable for ranking a series of analogs and prioritizing compounds for synthesis and experimental testing. The accuracy of MM/GBSA can be sensitive to parameters such as the force field used and the length of the MD simulation. pkusz.edu.cn

Conformational Analysis Studies

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. For this compound, which possesses a flexible pyrrolidine (B122466) ring, understanding its preferred conformations is essential.

Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. These searches would reveal the rotational barriers around the single bonds and the puckering of the pyrrolidine ring. The resulting conformational ensemble provides a picture of the molecule's flexibility and the spatial arrangement of its key functional groups—the carboxylic acid, the secondary amine of the pyrrolidine ring, and the bromine atom. This information is vital for understanding how the molecule can adapt its shape to fit into a binding pocket.

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling is a powerful technique used to distill the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for a series of active compounds related to this compound would typically include features such as:

Hydrogen bond donors (e.g., the carboxylic acid hydroxyl group and the pyrrolidine N-H)

Hydrogen bond acceptors (e.g., the carbonyl oxygen of the carboxylic acid)

Aromatic features (the benzene (B151609) ring)

Hydrophobic regions (the pyrrolidine ring and the bromo-substituted phenyl ring)

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries for new molecules that match the required features. Furthermore, this model can serve as a blueprint for de novo ligand design, where new molecular structures are built from scratch to fit the pharmacophore. For example, the pyrrolidine ring of this compound could be replaced with other cyclic or acyclic moieties to explore new chemical space while maintaining the essential pharmacophoric features. This approach facilitates the design of novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

Biological Activity and Mechanistic Investigations in Therapeutic Contexts

Research on Pyrrolidinobenzoic Acid Derivatives as Enzyme Inhibitors

The primary thrust of research into pyrrolidinobenzoic acid derivatives has been their potential as inhibitors of enzymes critical to disease pathways. The influenza virus neuraminidase has been a key target, with other enzymatic pathways also under preliminary investigation.

Influenza Virus Neuraminidase Inhibition Studies

The influenza virus neuraminidase (NA) is an essential enzyme for the replication and propagation of the influenza virus, making it a prime target for antiviral drug development. scispace.commyskinrecipes.com A series of pyrrolidinobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit this crucial enzyme. scispace.com

Studies have established that certain pyrrolidinobenzoic acid derivatives are potent inhibitors of influenza A neuraminidase. One such compound, 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one, demonstrated significant inhibitory activity against avian influenza A neuraminidase (N9). Further evaluation of this compound against human influenza A isolates revealed it was effective against the N2 subtype, though considerably less active against the N1 subtype.

Subsequent research focused on modifying the pyrrolidinone ring of these benzoic acid inhibitors. The introduction of an aminomethyl group led to a notable increase in inhibitory activity against N1 neuraminidase and a tenfold improvement in activity against influenza B neuraminidase compared to the parent compound. However, this enhanced activity against influenza B NA was still significantly lower than its effect on type A NA.

Interactive Table: In Vitro Inhibitory Activity of Pyrrolidinobenzoic Acid Derivatives

Please note: Specific IC₅₀ values for 4-Bromo-2-pyrrolidinobenzoic Acid were not available in the reviewed literature. The data presented is for related analogs.

| Compound | Target Neuraminidase | Inhibitory Activity |

| 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one | Influenza A (N2) | Effective Inhibition |

| 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one | Influenza A (N1) | 160-fold less active than against N2 |

| Aminomethyl analogue | Influenza A (N1) | Increased activity |

| Aminomethyl analogue | Influenza B | 10-fold improvement over parent compound |

The structure-activity relationship (SAR) of these inhibitors has been a key area of investigation, particularly concerning the side chains attached to the pyrrolidinobenzoic acid scaffold. scispace.com The size and geometry of lipophilic side chains at the C3 position of the pyrrolidinone ring have been shown to be critical factors influencing the selectivity of inhibition between different influenza A subtypes, specifically N1 and N2. scispace.com

Modifications to essential substituents on the pyrrolidinone ring have also been explored. Only the most conservative changes, such as the introduction of an aminomethyl group, resulted in continued effective inhibition of influenza A neuraminidase. This highlights the sensitive nature of the interaction between the inhibitor and the enzyme's active site.

Computational studies, including molecular docking, have provided valuable insights into the binding interactions between pyrrolidinobenzoic acid inhibitors and the neuraminidase enzyme. These models help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. The hydrophobic side chain of the inhibitors plays a significant role in the binding affinity and selectivity for different neuraminidase subtypes. scispace.com

Exploration of Other Enzyme Targets in Disease Pathways

While the primary focus has been on neuraminidase, the broader chemical class of pyrrolidine (B122466) derivatives is being explored for other enzymatic targets. For instance, various pyrrolidine derivatives have been studied as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Inhibition of these enzymes can help regulate blood glucose levels, which is relevant in the context of diabetes management. nih.gov

Furthermore, research on compounds structurally related to this compound, such as those derived from 4-bromo-2-hydroxybenzoic acid hydrazide, has shown antibacterial and antifungal activities. This suggests that this class of compounds may have the potential to inhibit enzymes essential for microbial survival, opening up avenues for the development of new anti-infective agents.

Potential Applications in Anti-proliferative Research

Currently, there is a lack of specific research in the public domain detailing the anti-proliferative activity of this compound or its close derivatives. While the broader field of medicinal chemistry has seen the investigation of various heterocyclic compounds for their anti-cancer potential, dedicated studies on this particular compound are not yet prevalent in the available scientific literature.

In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines

Research into the therapeutic potential of compounds structurally related to this compound has revealed significant cytotoxic activity against several human cancer cell lines. A study focusing on a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives, which share a common core structure, demonstrated their potential as anticancer agents. nih.gov These derivatives were assessed for their ability to inhibit the growth of A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. nih.gov

The investigation identified several derivatives with potent cytotoxic effects, with some showing activity comparable to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Two compounds in particular, designated as 7h and 7k, emerged as the most potent from the series. nih.gov The results indicated a degree of selective cytotoxicity across the different cell lines, highlighting the potential for developing targeted cancer therapies based on this chemical scaffold. nih.gov

Table 1: Cytotoxic Activity of Selected 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) Piperidine Derivatives

| Compound | Target Cancer Cell Line | Result |

|---|---|---|

| Series of derivatives | A549 (Lung Cancer) | Showed selective cytotoxic potential. nih.gov |

| Series of derivatives | HCT-116 (Colon Cancer) | Showed selective cytotoxic potential. nih.gov |

| Series of derivatives | MCF-7 (Breast Cancer) | Showed selective cytotoxic potential. nih.gov |

| Most derivatives | A549, HCT-116, MCF-7 | Displayed comparable anticancer potential to 5-FU. nih.gov |

| Derivative 7h | A549, HCT-116, MCF-7 | Identified as one of the most potent derivatives. nih.gov |

| Derivative 7k | A549, HCT-116, MCF-7 | Identified as one of the most potent derivatives. nih.gov |

Investigations into Cell Cycle Modulation

Further investigation into the mechanism of action of the most potent 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives revealed their ability to modulate the cell cycle in cancer cells. nih.gov The cell cycle is a critical process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govnih.gov The ability of a compound to interfere with this process is a key indicator of its anticancer potential. nih.gov

The most potent derivative from the synthesized series, compound 7h, was selected for detailed cell cycle analysis. nih.gov The results of this analysis demonstrated that derivative 7h arrests cancer cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint for cell division, and its arrest prevents the cell from proceeding into mitosis, ultimately leading to a halt in proliferation. nih.gov This finding provides a mechanistic basis for the observed cytotoxic effects of these compounds. nih.gov

Mechanistic Studies on Tubulin Polymerization Inhibition

The G2/M phase arrest observed with derivative 7h prompted further investigation into its molecular target. nih.gov Microtubules, which are dynamic polymers of tubulin, form the mitotic spindle, a structure essential for chromosome segregation during mitosis. nih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to a G2/M arrest and subsequent cell death. nih.gov

Studies on derivative 7h confirmed that it functions as a tubulin polymerization inhibitor. nih.gov By preventing the polymerization of tubulin, the compound effectively disrupts the formation of microtubules. nih.gov This action was further corroborated by molecular docking studies, which indicated that the derivative binds to the colchicine (B1669291) binding site on tubulin. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for many successful anticancer drugs, suggesting that derivatives of this compound represent a promising class of compounds for the development of new anti-tubulin agents. nih.gov

Broader Therapeutic Potential of Related Scaffolds in Medicinal Chemistry

The pyrrolidine and benzoic acid moieties are found in a wide range of biologically active compounds, suggesting that scaffolds related to this compound have a broad therapeutic potential beyond their anticancer effects.

Antiviral Activities Beyond Influenza

Derivatives of benzoic acid have been reported to possess antiviral activity against the influenza virus. nih.gov Some of these compounds function by inhibiting neuraminidase, a key enzyme in the viral replication cycle. nih.gov Additionally, the broader pyridine (B92270) and pyrrolidine heterocyclic structures are present in numerous antiviral agents that act through various mechanisms, including the inhibition of viral polymerases and kinases. mdpi.comnih.gov These findings suggest that the pyrrolidinobenzoic acid scaffold could be a valuable starting point for the design of novel antiviral drugs targeting a range of viruses. mdpi.comnih.gov

Antibacterial Properties

The pyrrolidine ring is a core component of pyrrolomycins, a class of natural products with a broad spectrum of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, 2-pyrrolidone-5-carboxylic acid, a related cyclic amino acid, has been shown to inhibit the growth of spoilage bacteria. researchgate.netresearchgate.net Other pyrrolidine derivatives have also demonstrated moderate antimicrobial activities against various bacterial and fungal species. nih.govscispace.com These examples underscore the potential for developing new antibacterial agents based on the pyrrolidinobenzoic acid structure.

Anti-inflammatory and Analgesic Efficacy

Pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.gov Some of these compounds are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov For instance, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) has demonstrated potent analgesic and anti-inflammatory activity in various animal models. nih.gov Similarly, novel piroxicam (B610120) analogues containing a N-acylhydrazone (NAH) moiety, which can be structurally related to pyrrolidine derivatives, have shown significant anti-inflammatory and antinociceptive effects. mdpi.com The structural features of pyrrolidine-containing compounds have also been incorporated into inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neuropathic pain, highlighting another avenue for their analgesic potential. mdpi.com

Based on the current scientific literature, there is no available information regarding the biological activity and mechanistic investigations of this compound in therapeutic contexts. Specifically, details on its neuroprotective effects, receptor binding, molecular interactions, and impact on cellular pathways have not been documented in publicly accessible research.

Therefore, it is not possible to provide a detailed article on the following topics as they relate to this compound:

Elucidation of Biological Mechanisms of Action:

Cellular Pathway Modulation Studies:There is no data on how this compound may modulate cellular pathways.

Further research is required to determine the biological significance of this compound.

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) serves as the initial engine for modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets. semanticscholar.org For a novel scaffold like 4-Bromo-2-pyrrolidinobenzoic acid, HTS is the primary method to identify initial "hits" or compounds that exhibit activity in a relevant assay. The process involves miniaturized assays, robotics, and sensitive detection methods to test thousands of compounds daily. benthamscience.com

Research on analogous structures, such as para-substituted benzoic acid derivatives, has successfully used HTS to identify potent inhibitors of specific enzymes like protein phosphatase Slingshot. nih.gov The methodologies employed in such screens are directly applicable to this compound. Common HTS formats include:

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Homogeneous Time-Resolved Fluorescence (HTRF) are workhorses of HTS. semanticscholar.orgnih.gov These assays can be designed to measure enzyme activity, receptor binding, or protein-protein interactions. For instance, if a target for this compound is a specific kinase, a FRET-based assay could be developed to measure the inhibition of substrate phosphorylation.

Mass Spectrometry (MS)-Based Screening: Recent advances have made MS a powerful tool for HTS, allowing for label-free detection of substrates and products. This method is particularly useful for targets that are difficult to address with traditional fluorescence-based assays. ftb.com.hr

Cell-Based Phenotypic Screening: This approach involves treating cultured cells with the compound and measuring a phenotypic outcome, such as cell death, changes in morphology, or the expression of a specific biomarker. This can uncover novel mechanisms of action that might be missed in target-based screens.

The initial hits from an HTS campaign for this compound would undergo further validation to confirm their activity and rule out artifacts, such as promiscuous binding, before proceeding to lead optimization. nih.gov

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Once a compound demonstrates promising in vitro activity, understanding its behavior in a living organism is critical. In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to evaluate a drug's absorption, distribution, metabolism, and excretion (ADME), and to relate its concentration in the body to its pharmacological effect.

For a compound like this compound, these studies would address several key questions:

Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters measured include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation. Studies in analogous heterocyclic compounds have shown that issues like extensive metabolism in the liver, kidney, or gut can lead to low bioavailability, which would be a key aspect to investigate for this compound. mdpi.com

Clearance: The rate at which the drug is removed from the body. High clearance may necessitate more frequent dosing. Studies on related compounds have shown that clearance can involve multiple pathways beyond just the liver. mdpi.com

Volume of Distribution: The extent to which a drug distributes into tissues.

Half-life: The time it takes for the drug concentration in the plasma to decrease by half.

Pharmacodynamics (PD): This describes what the drug does to the body. PD studies aim to correlate the drug concentration at the site of action with the observed therapeutic effect. This helps in establishing a dose-response relationship and optimizing the dosing regimen to maximize efficacy while minimizing potential toxicity.

These studies are typically conducted first in animal models (e.g., rats, mice) before consideration for human trials. The data generated are crucial for predicting the likely behavior of this compound in humans and for designing safe and effective clinical studies.

Development of Novel Biosensors and Diagnostic Tools

The ability to rapidly and sensitively detect specific molecules is crucial for both screening and diagnostics. Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a chemical substance. For compounds like this compound, biosensors can be developed for various applications, including high-throughput screening of engineered microbes designed to produce valuable chemicals or for environmental monitoring.

Research has demonstrated the successful creation of biosensors for detecting benzoic acid derivatives. frontiersin.orgnih.govresearchgate.netnih.gov These provide a clear blueprint for how a sensor for this compound could be engineered.

| Biosensor Type | Sensing Mechanism | Potential Application for this compound | Reference |

| sBAD (Synthetic Benzoic Acid Derivative Biosensor) | A transcription factor in yeast (S. cerevisiae) binds to benzoic acid derivatives, triggering the expression of a fluorescent reporter protein (e.g., mCitrine). The fluorescence intensity is proportional to the concentration of the analyte. | Could be adapted to screen for analogs of this compound or to optimize its production in engineered microorganisms. | frontiersin.orgnih.gov |

| Amperometric Inhibitor Biosensor | Immobilized mushroom tissue containing polyphenol oxidase (PPO) on an oxygen electrode. The presence of benzoic acid inhibits the enzyme, leading to a measurable change in oxygen consumption. | Could be used as a simple and cost-effective method for quantifying the compound in various samples. | ftb.com.hr |

The development of a specific biosensor for this compound would hinge on identifying or engineering a biological recognition element (e.g., a protein or enzyme) that binds to it with high affinity and specificity. Such a tool would significantly accelerate research by enabling high-throughput analysis and real-time detection. frontiersin.orgnih.gov

Bioisosteric Replacements in Lead Optimization and Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing a lead compound to enhance its activity, selectivity, and ADME properties. ufrj.br It involves the substitution of an atom or a functional group with another that has similar physical or chemical properties, leading to a new molecule with improved therapeutic characteristics. spirochem.comcambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be envisioned to fine-tune its properties.

The core structure offers multiple points for modification: the bromine atom, the carboxylic acid, and the pyrrolidine (B122466) ring.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Bromine (Br) | Chlorine (Cl), Fluorine (F), Trifluoromethyl (CF₃) | To modulate lipophilicity, metabolic stability, and binding interactions. Halogen choice can significantly impact the compound's hydrophobic character. nih.gov Replacing hydrogen with fluorine is a common strategy to block metabolic oxidation. cambridgemedchemconsulting.comnih.gov |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | To increase metabolic stability, improve oral bioavailability, and alter pKa. The carboxylic acid group is often prone to rapid metabolism, and replacing it with a stable mimic like a tetrazole is a well-established strategy. |

| Pyrrolidine Ring | Thiazolidine, Piperidine (B6355638), Morpholine | To alter solubility, basicity, and the three-dimensional shape of the molecule, potentially leading to improved target engagement and selectivity. |

| Phenyl Ring Carbon | Nitrogen (creating a pyridine (B92270) ring) | To introduce hydrogen bond acceptors, alter electronic properties, and improve solubility. |

These strategic replacements can generate novel analogs with superior drug-like properties, creating new intellectual property and potentially overcoming liabilities of the original lead compound, such as toxicity or poor pharmacokinetics. ufrj.brspirochem.com

Collaborative and Interdisciplinary Research Approaches

The development of a new therapeutic agent from a chemical scaffold like this compound is a complex endeavor that transcends any single scientific discipline. Success requires a deeply integrated and collaborative approach, bringing together experts from various fields. nih.gov

Medicinal and Synthetic Chemists: Responsible for designing and synthesizing novel analogs based on structure-activity relationships (SAR) and bioisosteric replacement principles. mdpi.com

Computational Chemists: Employ molecular modeling, virtual screening, and in silico ADMET prediction to guide the design of new compounds, prioritize synthetic targets, and understand drug-target interactions at a molecular level.

Pharmacologists and Biologists: Develop and run the in vitro and in vivo assays to determine the biological activity, mechanism of action, and pharmacokinetic/pharmacodynamic profiles of the synthesized compounds.

Structural Biologists: Use techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the drug target in complex with lead compounds, providing invaluable insights for rational drug design.

Effective communication and data sharing among these teams are paramount. This interdisciplinary synergy accelerates the drug discovery process, from initial hit identification to the selection of a clinical candidate, by ensuring that challenges are addressed from multiple perspectives. nih.gov

Emerging Research Trends for Halogenated Heterocyclic Compounds in Medicinal Chemistry

Halogenated heterocyclic compounds are of immense importance in medicinal chemistry, with a significant number of approved drugs containing these structural motifs. researchgate.netmdpi.com The research landscape is continually evolving, with several key trends shaping the future of this field.

Increased Use of Fluorine: The strategic incorporation of fluorine atoms into heterocyclic drugs is a major trend. nih.gov Fluorine can dramatically alter a molecule's pKa, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic properties. researchgate.net

Novel Synthetic Methodologies: Advances in synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, have provided unprecedented access to a wide array of complex and functionalized heterocyclic scaffolds. mdpi.com These methods enable the rapid generation of compound libraries for screening and lead optimization.

Polypharmacology (Multi-Target Drugs): There is a growing interest in designing single molecules that can modulate multiple biological targets simultaneously. mdpi.com This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The structural features of this compound could be exploited to design such multi-target agents.

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs), which have traditionally been considered "undruggable." Halogenated heterocycles are being explored as scaffolds for designing novel PPI inhibitors.

Covalent Inhibitors: Designing compounds that form a permanent covalent bond with their target protein can lead to increased potency and prolonged duration of action. The strategic placement of reactive groups on a heterocyclic core is an active area of research.

These emerging trends highlight the vast potential that remains to be unlocked within the chemical space of halogenated heterocycles. For a compound like this compound, these advanced approaches offer a roadmap for its potential evolution into a next-generation therapeutic agent.

Q & A

Q. Purity Assurance :

- Chromatography : Reverse-phase HPLC (C18 column, 254 nm UV detection) to isolate >95% purity .

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C-4, pyrrolidine ring protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.03) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst (Pd) | 0.5 mol% | 2.0 mol% |

| Time | 6 h | 24 h |

Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 1.2 mol% Pd, 12 h), reducing side reactions like debromination .

Advanced: How should researchers address contradictions in reported reactivity data for brominated benzoic acid derivatives?

Methodological Answer:

- Replicate Experiments : Validate conflicting data (e.g., divergent yields) under standardized conditions (solvent, catalyst batch) .

- Byproduct Profiling : Use LC-MS to identify undocumented intermediates (e.g., bromine migration products) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways .

Advanced: What strategies mitigate byproduct formation during pyrrolidine ring functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack on the pyrrolidine .

- Low-Temperature Bromination : Slow addition of Br₂ at –10°C minimizes over-bromination .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Advanced: How can AI/ML enhance predictive modeling for this compound’s reactivity?

Methodological Answer:

- Dataset Curation : Train models on PubChem/CAS data (e.g., Hammett σ values for substituents) .

- Neural Networks : Predict regioselectivity in bromination using COMSOL Multiphysics-integrated AI tools .

- Automation : Robotic platforms (e.g., Chemspeed) iteratively test predicted conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.